REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]([CH:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17]C(C)(C)C)=O)[CH2:11][CH2:10]2)=[O:8])=[CH:5][N:4]=[CH:3]1.[C:22](O)(C(F)(F)F)=O.C(OC(=O)C)(=O)C>C(Cl)Cl>[CH3:1][N:2]1[C:6]([C:7]([CH:9]2[CH2:14][CH2:13][N:12]([C:15](=[O:17])[CH3:22])[CH2:11][CH2:10]2)=[O:8])=[CH:5][N:4]=[CH:3]1
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
26.4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
172 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
TEA
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Quantity
|
23.9 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.91 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2.5 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
ADDITION
|
Details
|
toluene (2×100 mL) was added
|
Type
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CONCENTRATION
|
Details
|
the mixture concentrated again
|
Type
|
STIRRING
|
Details
|
the reaction stirred at room temperature for 1 hour
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Duration
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1 h
|
Type
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CONCENTRATION
|
Details
|
The reaction was concentrated under high vacuum
|
Type
|
CUSTOM
|
Details
|
the residue flash chromatographed
|
Type
|
CONCENTRATION
|
Details
|
The combined fractions were concentrated
|
Type
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DISSOLUTION
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Details
|
dissolved in DCM (200 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
to remove TEA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with MTBE (75 mL)
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the off-white filter cake was washed with MTBE (2×3 mL)
|
Type
|
CUSTOM
|
Details
|
to provide
|
Type
|
CUSTOM
|
Details
|
after air drying at 100° C.
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
CN1C=NC=C1C(=O)C1CCN(CC1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |